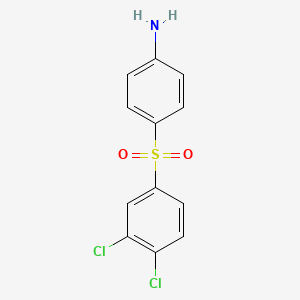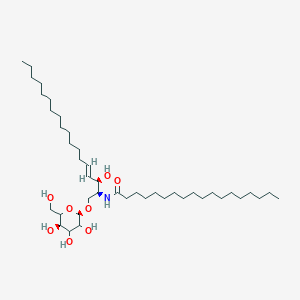
2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI) is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of a nitro group (-NO2) attached to a carbon atom. The compound also contains an acetate ester group, which is derived from acetic acid. The (1S) notation indicates the stereochemistry of the molecule, specifying the spatial arrangement of atoms around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI) typically involves the nitration of cyclohexene followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reagents and conditions used.
Substitution: The acetate ester group can be hydrolyzed to form the corresponding alcohol using aqueous base or acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aqueous sodium hydroxide, hydrochloric acid.
Major Products Formed
Oxidation: 2-Cyclohexen-1-amine,3-nitro-.
Reduction: 2-Cyclohexen-1-ol,3-amino-.
Substitution: 2-Cyclohexen-1-ol,3-nitro-.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the acetate ester group can undergo hydrolysis to release the active alcohol form. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexen-1-ol,3-nitro-: Lacks the acetate ester group.
2-Cyclohexen-1-amine,3-nitro-: Contains an amine group instead of an alcohol group.
2-Cyclohexen-1-ol,3-amino-: Contains an amino group instead of a nitro group.
Uniqueness
2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI) is unique due to the combination of its nitro group, acetate ester group, and specific stereochemistry. This combination of functional groups and stereochemistry can result in distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C8H11NO4 |
|---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
[(1S)-3-nitrocyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C8H11NO4/c1-6(10)13-8-4-2-3-7(5-8)9(11)12/h5,8H,2-4H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
ONOJNBFKHFHZAF-QMMMGPOBSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CCCC(=C1)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)OC1CCCC(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide](/img/structure/B13833336.png)
![sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B13833351.png)
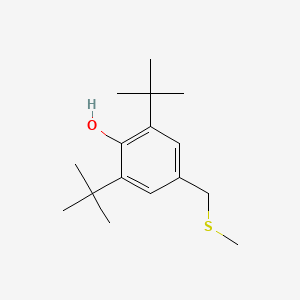

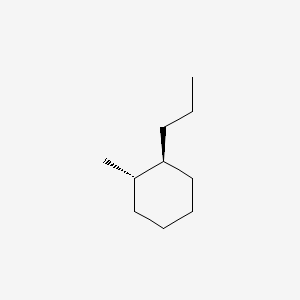
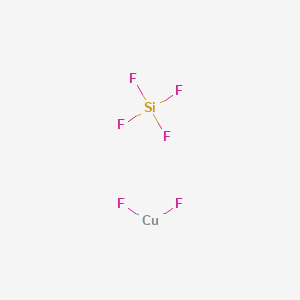
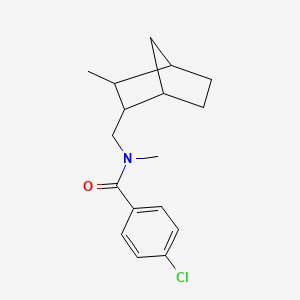
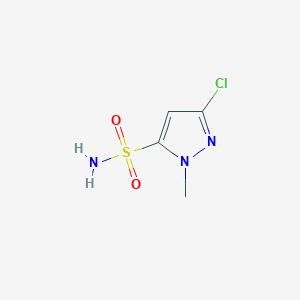
![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)
